molecular formula C22H21ClN6O3S B2903048 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 941956-39-4

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2903048
CAS No.: 941956-39-4
M. Wt: 484.96
InChI Key: ZECPNHYJMWDFEC-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . They have been used in the development of potent USP28 inhibitors .


Synthesis Analysis

The synthesis of these derivatives involves a complex process . For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been synthesized through a three-step reaction sequence .


Molecular Structure Analysis

The molecular structure of these derivatives is complex and involves several reactive centers . The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and involve several steps . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .


Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are complex and depend on their molecular structure . For instance, donor–acceptor type conjugated polymers PBDT-QTz and PCDT-QTz, comprising a new electron-deficient unit 2-(2-decyltetradecyl)-6,7-dimethyl-2H-[1,2,3]triazolo[4,5-g]quinoxaline (QTz) as the acceptor and 4,8-di(thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDT) or 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CDT) as the donor, are designed and synthesized by manipulating intramolecular motion .

Future Directions

The future directions for the research on these derivatives involve further studies on their anti-cancer effects and the development of more potent inhibitors . This study reveals five key descriptors of 1,2,3-TPD and will provide help to screen out efficient and novel drugs in the future .

Biochemical Analysis

Biochemical Properties

Related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit LSD1, a lysine-specific demethylase . This suggests that 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide may interact with enzymes involved in methylation processes.

Cellular Effects

Related compounds have been shown to inhibit cancer cell proliferation and migration . This suggests that this compound may have similar effects on cell function.

Molecular Mechanism

Docking studies on related compounds suggest that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for their activity . This may also be true for this compound.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3S/c1-31-17-7-6-14(10-18(17)32-2)8-9-24-19(30)12-33-22-20-21(25-13-26-22)29(28-27-20)16-5-3-4-15(23)11-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECPNHYJMWDFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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